molecular formula C8H13N3O2 B13543707 (2S)-2-amino-5-(1H-imidazol-1-yl)pentanoic acid CAS No. 250663-18-4

(2S)-2-amino-5-(1H-imidazol-1-yl)pentanoic acid

Cat. No.: B13543707
CAS No.: 250663-18-4
M. Wt: 183.21 g/mol
InChI Key: YOZILTCAMWIQSJ-ZETCQYMHSA-N
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Description

(2S)-2-amino-5-(1H-imidazol-1-yl)pentanoic acid is a compound that features both an amino group and an imidazole ring. This compound is structurally related to histidine, an essential amino acid, and plays a significant role in various biochemical processes. The presence of the imidazole ring is particularly noteworthy due to its involvement in numerous biological functions and its utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-5-(1H-imidazol-1-yl)pentanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-5-(1H-imidazol-1-yl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can modify the imidazole ring or the amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

(2S)-2-amino-5-(1H-imidazol-1-yl)pentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its role in enzyme catalysis and protein structure due to the presence of the imidazole ring, which can act as a proton donor or acceptor.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting enzymes and receptors that interact with the imidazole ring.

    Industry: The compound is used in the production of various chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of (2S)-2-amino-5-(1H-imidazol-1-yl)pentanoic acid involves its interaction with biological molecules through the imidazole ring. This ring can participate in hydrogen bonding, coordinate with metal ions, and engage in π-π interactions. These interactions are crucial for its role in enzyme catalysis, where it can stabilize transition states and facilitate proton transfer .

Comparison with Similar Compounds

Similar Compounds

    Histidine: An essential amino acid with a similar structure but different biological roles.

    Imidazole: A simpler compound that forms the core structure of (2S)-2-amino-5-(1H-imidazol-1-yl)pentanoic acid.

    Histamine: A biologically active amine derived from histidine, involved in immune responses.

Uniqueness

This compound is unique due to its combination of an amino group and an imidazole ring, which allows it to participate in a wide range of chemical and biological processes. This dual functionality makes it a versatile compound in both research and industrial applications.

Properties

CAS No.

250663-18-4

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

(2S)-2-amino-5-imidazol-1-ylpentanoic acid

InChI

InChI=1S/C8H13N3O2/c9-7(8(12)13)2-1-4-11-5-3-10-6-11/h3,5-7H,1-2,4,9H2,(H,12,13)/t7-/m0/s1

InChI Key

YOZILTCAMWIQSJ-ZETCQYMHSA-N

Isomeric SMILES

C1=CN(C=N1)CCC[C@@H](C(=O)O)N

Canonical SMILES

C1=CN(C=N1)CCCC(C(=O)O)N

Origin of Product

United States

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